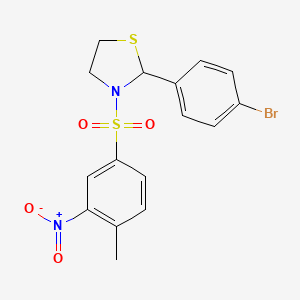

2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE

Description

2-(4-Bromophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine is a sulfur-containing heterocyclic compound characterized by a thiazolidine ring (a five-membered ring with nitrogen and sulfur atoms) substituted with a 4-bromophenyl group at position 2 and a 4-methyl-3-nitrobenzenesulfonyl moiety at position 2. The nitro group at the 3-position of the benzenesulfonyl moiety may contribute to reactivity in biological or synthetic contexts. This compound is structurally analogous to pharmacologically active thiazolidine derivatives, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4S2/c1-11-2-7-14(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)12-3-5-13(17)6-4-12/h2-7,10,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZMKUBJWFGMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

Attachment of the Methyl-Nitrobenzenesulfonyl Group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiazolidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the methyl group.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiazolidine ring or the methyl group.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The bromophenyl and nitrobenzenesulfonyl groups may play a role in binding to the target site, while the thiazolidine ring could be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several synthesized derivatives reported in recent literature:

Key Observations :

- Core Heterocycle: The thiazolidine ring in the target compound distinguishes it from oxadiazole and triazole derivatives.

- Substituent Effects : The 4-methyl-3-nitrobenzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the simpler sulfonyl or ketone groups in analogues .

Spectroscopic Characterization

Key spectral data comparisons:

The absence of a C=O band (~1660 cm⁻¹) in the target compound’s IR spectrum would confirm successful cyclization, contrasting with intermediates like hydrazinecarbothioamides .

Biological Activity

2-(4-Bromophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11BrN2O4S, with a molecular weight of 371.21 g/mol. The compound features a thiazolidine core substituted with a bromophenyl group and a sulfonamide moiety, which may contribute to its biological properties.

Antimicrobial Activity

Thiazolidine derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that compounds with similar thiazolidine structures demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 2.22 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) to 3.05 µg/mL against vancomycin-resistant enterococci (VRE) .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 2.22 |

| VRE | 3.05 |

| E. coli | 2.03 |

| K. pneumoniae | 3.25 |

Anticancer Activity

Research has indicated that thiazolidine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound were evaluated for antiproliferative activity against various cancer cell lines, showing promising results in inhibiting cell growth . The structure-activity relationship suggests that the presence of the bromophenyl and sulfonamide groups enhances the anticancer potential.

The biological activity of thiazolidines is often attributed to their ability to interact with multiple cellular targets:

- Inhibition of Protein Kinases : Some thiazolidines have been shown to inhibit key protein kinases involved in cancer progression .

- Biofilm Disruption : Thiazolidin-4-one derivatives have demonstrated efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial in treating chronic infections .

Case Studies

A notable study investigated the effects of a thiazolidine derivative on human cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The compound was found to significantly reduce cell viability in HeLa and MDA-MB-231 cells with IC50 values ranging from 0.15 to 1.4 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.